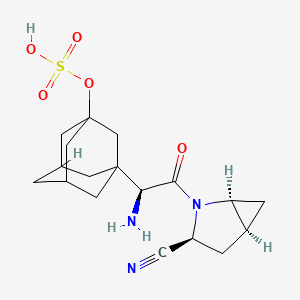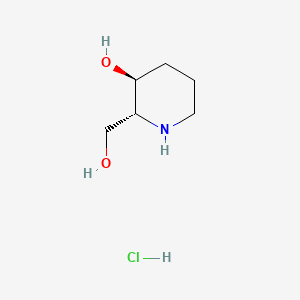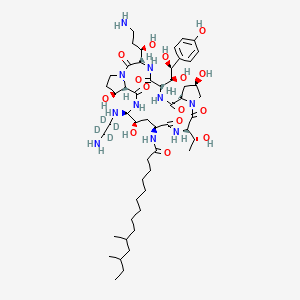
Unii-56L4K94elw
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unii-56L4K94elw is a synthetic compound that has been used in scientific research for several decades. It is a member of the family of compounds known as "aryl hydrocarbon receptor agonists" (AHRA). AHRA's are compounds that act on the aryl hydrocarbon receptor (AhR) in order to induce a response in the body. The AhR is a transcription factor that is involved in the regulation of many physiological processes. Unii-56L4K94elw is one of the most studied AHRA's and has been used in a variety of scientific research applications.
科学的研究の応用
Computational Fluid Dynamics (CFD) in Ventilation Research
Computational fluid dynamics (CFD) has become an integral part of scientific research and engineering development for complex air distribution and ventilation systems in buildings. The evolution of CFD, driven by significant advances in computer hardware over the past two decades, addresses specific challenges such as turbulence modelling, numerical approximation, and boundary condition relevance to building ventilation. Effective scientific approaches for ventilation studies combine experiments, theory, and CFD, with an emphasis on the growing importance of CFD verification and validation as complex ventilation problems are increasingly being tackled (Li & Nielsen, 2011).
Ethical Considerations in HIV Cure-Related Research
The inclusion of terminally ill persons living with HIV (PLWHIV) in HIV cure-related research presents new ethical challenges. Research ethics literature and stakeholder deliberations, including experiences from the Last Gift study, highlight considerations to ensure ethical conduct. These include protecting autonomy through informed consent, avoiding exploitation while fostering altruism, maintaining a favorable benefits/risks balance, safeguarding against vulnerability, and ensuring acceptance by next-of-kin and community stakeholders (Dubé et al., 2018).
Undergraduate Research Experiences in Science Education
Undergraduate research experiences (UREs) and course-based undergraduate research experiences (CUREs) significantly impact student learning, enthusiasm, and career contemplation in scientific research. However, specific benefits and effective mentoring components require further study to optimize these experiences for enhancing understanding, retention, and transfer of scientific knowledge. Effective UREs and CUREs necessitate clear goals, engagement with phenomena to make abstract ideas plausible, and scaffolding of student efforts to integrate key phenomena and ideas (Linn et al., 2015).
Nanoparticle Research
Nanoparticle research is a rapidly developing field with the potential for innovative technological applications due to the unique, size-related properties of nanoparticles. Challenges include developing controllable synthesis approaches, sensitive characterization tools, and new models and theories to explain experimental observations. The broad scope of nanoparticle research encompasses basic and applied science, commercial applications, and the exploration of new research areas (Heiligtag & Niederberger, 2013).
Urban Heat Island (UHI) Effects
The Urban Heat Island (UHI) phenomenon, exacerbated by urbanization and industrialization, significantly impacts urban temperatures compared to surrounding areas. Research focuses on understanding the generation, determination, and mitigation of UHI effects, emphasizing the need for sustainable design and planning to reduce these impacts and improve urban environmental quality (Memon, Leung, & Chunho, 2008).
作用機序
Target of Action
Unii-56L4K94elw, also known as Ferrous sulfate, is primarily used to prevent or treat iron deficiency anemia . Its primary targets are the erythrocytes, also known as red blood cells .
Mode of Action
Ferrous sulfate acts by providing the necessary iron required for the body to produce red blood cells . It is a synthetic agent used in the treatment of iron deficiency . Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body .
Result of Action
The primary result of Ferrous sulfate’s action is the prevention or treatment of iron deficiency anemia . By providing the necessary iron, Ferrous sulfate helps the body to produce the required amount of red blood cells, thereby preventing or treating anemia .
特性
IUPAC Name |
[3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBSJYZDBLPKL-SGTAVMJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saxagliptin O-Sulfate | |
CAS RN |
1429782-94-4 |
Source


|
| Record name | 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE, 2-((2S)-2-AMINO-2-(3-(SULFOOXY)TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-, (1S,3S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56L4K94ELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)




![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)




![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)

